![molecular formula C25H32O4 B13721601 2,2-Bis[4-(tert-butyl)benzyl]malonic Acid](/img/structure/B13721601.png)
2,2-Bis[4-(tert-butyl)benzyl]malonic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis[4-(tert-butyl)benzyl]malonic acid is an organic compound with the molecular formula C25H32O6 It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by two 4-(tert-butyl)benzyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(tert-butyl)benzyl]malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with 4-(tert-butyl)benzyl chloride in the presence of a strong base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product after hydrolysis and acidification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2-Bis[4-(tert-butyl)benzyl]malonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2,2-Bis[4-(tert-butyl)benzyl]malonic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and stabilizers.
作用機序
The mechanism of action of 2,2-Bis[4-(tert-butyl)benzyl]malonic acid depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
類似化合物との比較
Similar Compounds
- 2,2-Bis(4-benzyl)malonic acid
- 2,2-Bis(4-tert-butylphenyl)malonic acid
- 2,2-Bis(4-methoxybenzyl)malonic acid
Uniqueness
2,2-Bis[4-(tert-butyl)benzyl]malonic acid is unique due to the presence of the bulky tert-butyl groups, which can influence its reactivity and steric properties. This makes it distinct from other malonic acid derivatives and can lead to different chemical behaviors and applications.
特性
分子式 |
C25H32O4 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
2,2-bis[(4-tert-butylphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C25H32O4/c1-23(2,3)19-11-7-17(8-12-19)15-25(21(26)27,22(28)29)16-18-9-13-20(14-10-18)24(4,5)6/h7-14H,15-16H2,1-6H3,(H,26,27)(H,28,29) |
InChIキー |
WDHQMXYPWUCJLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


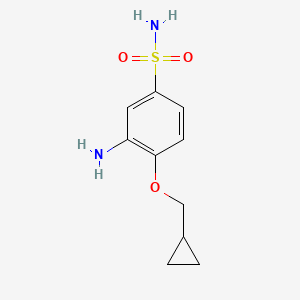
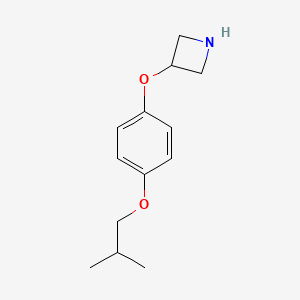




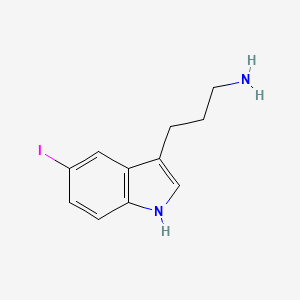

![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)
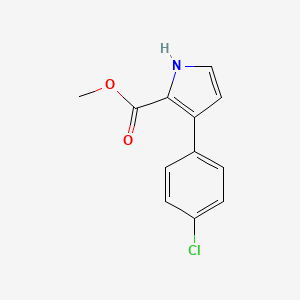
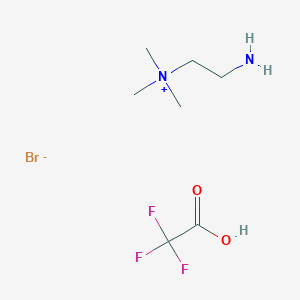
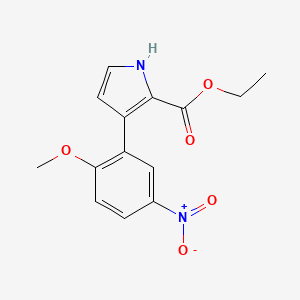
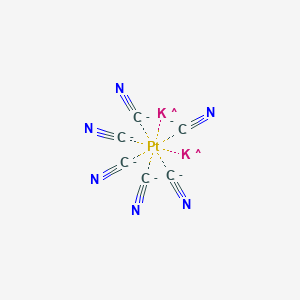
![Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone](/img/structure/B13721596.png)
